3-Hydroxy-2-pyrrolidinone

Vue d'ensemble

Description

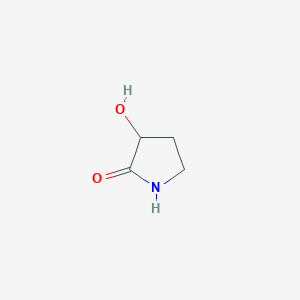

3-Hydroxy-2-pyrrolidinone is a five-membered lactam with the molecular formula C4H7NO2. It is a versatile compound with significant importance in medicinal chemistry and organic synthesis. This compound is known for its biological activities and is used as a building block in the synthesis of various pharmaceuticals and bioactive molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-pyrrolidinone can be synthesized through several methods. One common method involves the cyclization of γ-hydroxybutyric acid derivatives. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyrrolin-2-one. This method involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures .

Analyse Des Réactions Chimiques

Reactivity with Aliphatic Amines

3-Hydroxy-2-pyrrolidinone reacts with aliphatic amines to form enamine derivatives stabilized by intramolecular hydrogen bonds.

Mechanistic Insight :

-

DFT calculations show a two-step process: nucleophilic attack at the carbonyl group followed by tautomerization .

-

Activation energy for tautomerization: ΔG‡ = 18.7 kcal/mol .

Tautomerism and Stability

This compound exhibits tautomerism between 3-hydroxy-3-pyrroline-2-one and 3-keto-2-pyrrolidinone forms.

-

Energy Difference : ΔG = 1.2 kcal/mol (favoring the hydroxy form) .

-

Interconversion Rate : Fast at room temperature (k = 10¹² s⁻¹) .

Antioxidant Activity

The compound scavenges free radicals via hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET):

| Radical | Mechanism | Rate Constant (k, M⁻¹s⁻¹) | Source |

|---|---|---|---|

| DPPH· | HAT | 2.1 × 10⁴ | |

| HO· | SPLET | 3.8 × 10⁹ | |

| HOO· | HAT | 1.5 × 10³ |

Key Finding :

-

The hydroxyl group at C3 is critical for radical scavenging, with bond dissociation enthalpy (BDE) = 78.3 kcal/mol .

Reduction and Functionalization

The lactam ring undergoes reduction to produce pyrrolidine derivatives:

-

Reducing Agents : Sodium borohydride (NaBH₄), cyanoborohydride immobilized on Amberlyst 26 .

-

Conditions : Trifluoroethanol, 25°C, 12 hours.

Stereochemical Outcome :

Comparative Reaction Table

Mechanistic Studies

Applications De Recherche Scientifique

Medicinal Chemistry

3-Hydroxy-2-pyrrolidinone derivatives are integral to the development of numerous pharmaceutical agents due to their diverse biological activities.

Pharmacological Properties

- Anticancer Activity : Compounds containing the pyrrolidinone moiety have shown significant anticancer properties. For instance, derivatives have been developed that act as inhibitors for cancer-related pathways, including those targeting CDK2/cyclin A .

- Antimicrobial Effects : Several studies indicate that these compounds exhibit antibacterial and antifungal activities. Research has demonstrated that this compound derivatives can effectively inhibit bacterial growth and possess antifungal properties .

- Anti-inflammatory and Antioxidant Activities : The antioxidant potential of these compounds has been evaluated through various assays, revealing their ability to scavenge free radicals, which is crucial for developing anti-inflammatory drugs .

Case Study: Synthesis of Anticancer Agents

A notable example includes the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives via multicomponent reactions. These compounds were tested for their ability to scavenge hydroxyl radicals, showcasing their potential as effective antioxidant agents in pharmaceutical formulations .

Agricultural Applications

The agricultural sector has also seen the utilization of this compound in developing bioactive compounds that enhance plant growth and resistance to pests.

Biopesticides

Research indicates that derivatives of this compound can function as biopesticides. These compounds exhibit insecticidal properties against various agricultural pests, making them valuable in sustainable farming practices .

Plant Growth Regulators

Compounds derived from this compound have been studied for their effects on plant growth regulation. They promote root development and overall plant health, contributing to improved crop yields .

Material Science

In material science, this compound serves as a precursor for synthesizing polymers and other advanced materials.

Polymer Synthesis

The compound is used in synthesizing biodegradable polymers that have applications in drug delivery systems and environmental sustainability. The incorporation of pyrrolidinone structures into polymer backbones enhances material properties such as flexibility and biodegradability .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2)/cyclin A, which plays a crucial role in cell cycle regulation . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

3-Hydroxy-2-pyrrolidinone can be compared with other similar compounds such as:

Pyrrolidin-2-one: Lacks the hydroxyl group at the 3-position, making it less reactive in certain chemical reactions.

3-Hydroxy-2-pyrrolidine: The fully reduced form of this compound, which lacks the carbonyl group at the 2-position.

3-Pyrrolin-2-one: The oxidized form of this compound, which has a double bond between the 2 and 3 positions.

The presence of the hydroxyl group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Activité Biologique

3-Hydroxy-2-pyrrolidinone (also known as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one) is a five-membered heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by various studies and findings.

Chemical Structure and Synthesis

This compound features a hydroxyl group attached to the pyrrolidinone ring, contributing to its reactivity and biological activity. The synthesis of this compound can be achieved through several methods, including multicomponent reactions involving aromatic aldehydes and amines. Recent advancements have optimized these synthetic pathways to enhance yield and reduce reaction time .

Biological Activities

The biological activities of this compound derivatives encompass a range of pharmacological effects:

- Antioxidant Activity : Various derivatives have shown significant radical scavenging abilities. For instance, some synthesized compounds demonstrated comparable efficacy to well-known antioxidants like Trolox and melatonin in scavenging hydroxyl radicals . The DPPH assay results indicated that certain derivatives effectively reduce oxidative stress markers.

- Antimicrobial Properties : Compounds containing the pyrrolidinone moiety have been reported to exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents .

- Anti-inflammatory Effects : Several studies indicate that this compound derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Anticancer Potential : The compound has been linked to anticancer activity, with specific derivatives acting as inhibitors of cancer cell proliferation. For example, certain derivatives have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study 1: Antioxidant Evaluation

A study synthesized six polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives and evaluated their antioxidant activity using the DPPH assay. Among these, one derivative exhibited the highest scavenging capacity against hydroxyl radicals, indicating its potential as a therapeutic antioxidant .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound demonstrate significant antibacterial activity. A comparative study highlighted the effectiveness of these compounds against resistant strains of bacteria, suggesting their utility in overcoming antibiotic resistance .

Data Table: Biological Activities of Selected Derivatives

Propriétés

IUPAC Name |

3-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-2-5-4(3)7/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKGSNOMLIYPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-68-4, 15116-68-4 | |

| Record name | 3-Hydroxy-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2-PYRROLIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.